molecular formula C10H8N2O B6583224 2-phenoxypyrazine CAS No. 107697-82-5

2-phenoxypyrazine

Cat. No. B6583224
CAS RN: 107697-82-5
M. Wt: 172.18 g/mol
InChI Key: LKXUZLSVURTETC-UHFFFAOYSA-N
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Description

2-Phenoxypyrazine is a chemical compound with the molecular formula C10H8N2O . It has an average mass of 172.183 Da and a monoisotopic mass of 172.063660 Da .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature. For instance, this compound derivatives were synthesized from starting materials such as quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one. The aryne was generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring attached to a phenyl group through an oxygen atom . The InChIKey for this compound is LKXUZLSVURTETC-UHFFFAOYSA-N .

Scientific Research Applications

  • Biotransformation and Synthesis : 2-phenoxypyrazine, along with its derivatives, has been used in the synthesis of new compounds. Wieser, Heinzmann, and Kiener (1997) demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., a significant step in synthesizing antituberculous agents (Wieser, Heinzmann, & Kiener, 1997). Abdullah, Johari, and Idris (2018) synthesized various this compound derivatives and analyzed their photophysical characteristics, indicating their potential in chemical applications (Abdullah, Johari, & Idris, 2018).

  • Medical Research : Zhao et al. (2022) explored 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists, indicating their potential in treating non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity (Zhao et al., 2022).

  • Environmental and Food Analysis : Fránek and Hruška (2018) discussed the use of antibodies in environmental and food research, including the analysis of phenoxyacetic acid herbicides, where compounds like this compound can be relevant (Fránek & Hruška, 2018).

  • Environmental Degradation Studies : The degradation of chlorotriazine pesticides and their reaction with sulfate radicals were investigated by Lutze et al. (2015), which is relevant for understanding the environmental fate of similar compounds like this compound (Lutze et al., 2015).

  • Photocatalytic Degradation : López-Muñoz, Aguado, and Revilla (2011) examined the photocatalytic degradation of s-triazines, which is pertinent for understanding the behavior of related pyrazine compounds in environmental contexts (López-Muñoz, Aguado, & Revilla, 2011).

Future Directions

While specific future directions for 2-phenoxypyrazine are not explicitly stated in the available literature, there is ongoing research into the synthesis and evaluation of pyrazine derivatives, including this compound . This suggests that future research may continue to explore the synthesis of new this compound derivatives and their potential applications.

Mechanism of Action

Target of Action

The primary target of 2-Phenoxypyrazine is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a rhodopsin-like superfamily G-protein-coupled receptor (GPCR) first identified as a bile acid receptor . It is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen .

Mode of Action

This compound interacts with its target, TGR5, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of downstream effects. Activation of TGR5 has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . It can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .

Biochemical Pathways

The activation of TGR5 by this compound affects several biochemical pathways. One of the key pathways is the GLP-1 secretion pathway , which plays a crucial role in glucose metabolism and energy homeostasis . Another affected pathway is the cAMP signaling pathway . The TGR5 signaling pathway also stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .

Pharmacokinetics

It’s worth noting that the compound’s efficacy as a tgr5 agonist has been demonstrated both in vitro and in vivo .

Result of Action

The activation of TGR5 by this compound leads to a series of molecular and cellular effects. It induces the secretion of GLP-1, which improves glucose metabolism and energy homeostasis . It also increases cAMP levels, affecting various cellular processes . In addition, it stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .

Action Environment

It’s important to note that the efficacy of this compound as a tgr5 agonist has been demonstrated in various biological environments, including in vitro and in vivo settings .

properties

IUPAC Name

2-phenoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXUZLSVURTETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332884
Record name 2-Phenoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107697-82-5
Record name 2-Phenoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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